5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features multiple functional groups, including morpholine, thiazolidine, and oxazole, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Morpholine Ring: Starting with the appropriate amine and aldehyde, the morpholine ring can be synthesized through a cyclization reaction.
Thiazolidine Synthesis: The thiazolidine ring can be formed by reacting a thiol with an appropriate carbonyl compound.
Oxazole Formation: The oxazole ring can be synthesized through cyclization reactions involving nitriles and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The morpholine and oxazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Chemical Reactivity: Undergoing chemical reactions with biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- **5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
- **5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
Molecular Formula |
C15H16N4O3S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N4O3S2/c1-8-6-19(7-9(2)21-8)14-10(5-16)17-12(22-14)4-11-13(20)18(3)15(23)24-11/h4,8-9H,6-7H2,1-3H3/b11-4+ |
InChI Key |
CNRGORLNIYSURE-NYYWCZLTSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)C)C#N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)C)C#N |
Origin of Product |
United States |
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